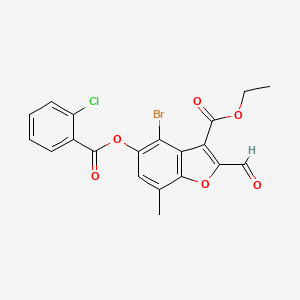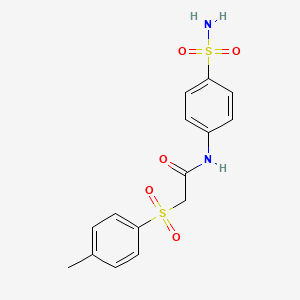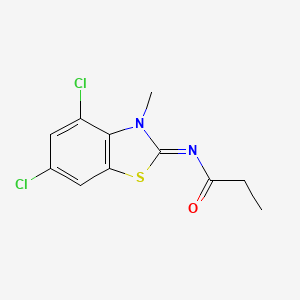
N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide, also known as COC-1, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a small molecule inhibitor of a class of enzymes known as histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Wirkmechanismus
N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide is a small molecule inhibitor of HDACs, which are enzymes involved in the regulation of gene expression. HDACs remove acetyl groups from histone proteins, leading to the condensation of chromatin and repression of gene expression. Inhibition of HDACs by N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide leads to the accumulation of acetylated histones and activation of gene expression. This results in the induction of cell cycle arrest, apoptosis, and differentiation of cancer cells, as well as neuroprotection and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest, apoptosis, and differentiation by regulating the expression of genes involved in these processes. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and inflammation by activating genes involved in neuroprotection. In inflammatory disorders, it has been shown to reduce inflammation by regulating the expression of genes involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor of HDACs, which makes it easy to administer and study in vitro and in vivo. It has been extensively studied for its potential therapeutic applications in various diseases, which makes it a well-characterized compound. However, there are also some limitations to using N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide in lab experiments. It has been shown to have off-target effects on other enzymes, which may complicate the interpretation of results. In addition, the optimal dose and treatment duration of N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide may vary depending on the disease and cell type being studied.
Zukünftige Richtungen
There are several future directions for research on N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to study its mechanism of action in more detail, including its effects on specific genes and signaling pathways. In addition, there is a need to develop more specific and potent HDAC inhibitors, which may have fewer off-target effects and better therapeutic efficacy. Finally, there is a need to study the pharmacokinetics and pharmacodynamics of N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide in animal models and human clinical trials, which may provide valuable information for its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the formation of a pyridine ring by reacting 2-chloro-6-methylpyridine with sodium amide. The resulting intermediate is then reacted with ethyl cyanoacetate to form the corresponding cyanoester. This is followed by hydrolysis of the cyanoester to give the carboxylic acid. The final step involves the reaction of the carboxylic acid with oxalyl chloride and subsequent reaction with ammonia to give N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. HDAC inhibitors have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and differentiation of cancer cells. N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. In addition, N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory effects in animal models of inflammatory disorders, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(4-cyanooxan-4-yl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10-2-3-11(8-15-10)12(17)16-13(9-14)4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBHUMGURMAFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methylphenyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide](/img/structure/B2821005.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2821006.png)

![2-(2-Fluorophenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2821012.png)
![N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2821015.png)


![(E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethenesulfonamide](/img/structure/B2821021.png)
![(4,4-Difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2821023.png)
![N-[3-Oxo-3-(2-propan-2-yl-1,4-oxazepan-4-yl)propyl]prop-2-enamide](/img/structure/B2821025.png)

